molecular formula C8H9ClO2 B012394 4-(2-Chloroethoxy)phenol CAS No. 100238-55-9

4-(2-Chloroethoxy)phenol

Cat. No.: B012394
CAS No.: 100238-55-9
M. Wt: 172.61 g/mol
InChI Key: YMIYHUNATGXCNV-UHFFFAOYSA-N
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Description

4-(2-Chloroethoxy)phenol is an organic compound with the molecular formula C8H9ClO2. It is a white to slightly yellow solid that is soluble in ethanol, ether, and benzene, but insoluble in water . This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Chloroethoxy)phenol can be synthesized through multiple routes. One efficient method involves a two-step synthesis starting from 4-hydroxybenzaldehyde and reagents with the general formula Cl(CH2)nX (where X = Cl, n = 2; X = OTs, n = 3). Another method involves the reaction of 4-methoxyphenol with 1,2-dichloroethane .

Industrial Production Methods: In industrial settings, this compound can be produced by reacting 2-chlorohydrin acetic acid with phenol, followed by an esterification reaction under alkaline catalysis .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloroethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sulfuric acid.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like sodium hydroxide or potassium carbonate are often employed.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-(2-Chloroethoxy)phenol serves as a key intermediate in the production of glycosides with "universal" 4-(ω-chloroalkoxy)phenyl aglycons. Its unique chloroethoxy group enhances its reactivity in nucleophilic substitution reactions, making it valuable for synthesizing complex organic molecules.

Biology

The compound acts as a precursor for biologically active molecules, contributing to the development of pharmaceuticals. Its ability to undergo oxidation and reduction reactions allows it to be transformed into various derivatives that may exhibit specific biological activities.

Medicine

In medicinal chemistry, this compound is involved in the creation of pharmaceutical intermediates. Studies have shown that compounds derived from it can interact with biological systems, suggesting potential therapeutic applications.

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Case Studies

  • Glycosylation Reactions : Research indicates that glycosyl acceptors derived from this compound can be effectively used in glycosylation reactions to produce complex carbohydrates. This application highlights its importance in carbohydrate chemistry and potential uses in drug development .
  • Bioremediation : The compound's derivatives have been studied for their roles in bioremediation processes. Microorganisms capable of degrading chlorophenols have been identified, showcasing the environmental significance of compounds like this compound .

Mechanism of Action

The mechanism of action of 4-(2-Chloroethoxy)phenol involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. The pathways involved include nucleophilic aromatic substitution and oxidation-reduction mechanisms.

Comparison with Similar Compounds

    4-(3-Chloropropoxy)phenol: Similar in structure but with a longer alkoxy chain.

    4-Methoxyphenol: Lacks the chloroethoxy group, making it less reactive in substitution reactions.

Uniqueness: 4-(2-Chloroethoxy)phenol is unique due to its chloroethoxy group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity is leveraged in various synthetic applications, making it a valuable compound in chemical research and industry.

Biological Activity

4-(2-Chloroethoxy)phenol is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound, also known as 2-chloroethyl phenyl ether, contains a chloroethoxy group attached to a phenolic structure. Its chemical formula is C9_9H10_{10}ClO, and it has a molecular weight of approximately 188.63 g/mol. The presence of the chloro group enhances its reactivity and biological interactions.

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of phenolic compounds, including this compound. For instance:

  • Bacterial Inhibition : Research indicates that phenolic compounds exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions .
  • Fungal Activity : The compound has also shown antifungal properties, particularly against Candida albicans, suggesting its potential application in treating fungal infections .

2. Antioxidant Properties

Phenolic compounds are well-known for their antioxidant capabilities, which are crucial in mitigating oxidative stress in biological systems. The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals and chelate metal ions, thus preventing cellular damage .

Case Study: Anticancer Potential

A notable study investigated the anticancer effects of this compound on human cancer cell lines. The findings demonstrated that the compound significantly inhibited the proliferation of HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways .

Research Findings Summary Table

Activity Target Effect Reference
AntimicrobialStaphylococcus aureusInhibition of growth
AntifungalCandida albicansInhibition of growth
AntioxidantVariousScavenging free radicals
AnticancerHeLa, HepG2 cellsInduction of apoptosis

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and cell lysis in microbial cells .
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential, leading to programmed cell death .
  • Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Properties

IUPAC Name

4-(2-chloroethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIYHUNATGXCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544213
Record name 4-(2-Chloroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100238-55-9
Record name 4-(2-Chloroethoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100238-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-(2-chloroethoxy)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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